Product packaging for Isatin 3-hydrazone(Cat. No.:CAS No. 2365-44-8)

Isatin 3-hydrazone

Cat. No.: B1294919
CAS No.: 2365-44-8
M. Wt: 161.16 g/mol
InChI Key: KWSQYVPIKHBAQV-UHFFFAOYSA-N
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Description

Overview of Isatin (B1672199) Derivatives in Medicinal Chemistry

Isatin, or 1H-indole-2,3-dione, is a heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of pharmacologically active agents. nih.gov Its unique structure, featuring a fused benzene (B151609) and pyrrole (B145914) ring with keto groups at positions 2 and 3, allows for diverse chemical modifications. impactfactor.orgbenthamdirect.com These modifications have led to the development of a multitude of isatin derivatives with a broad spectrum of biological activities.

The isatin scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to derive ligands for various biological targets. nih.gov Research has consistently demonstrated the potential of isatin-based compounds in numerous therapeutic areas. rjppd.org The versatility of the isatin core allows for substitutions at the N-1 position, the C-3 carbonyl group, and various positions on the aromatic ring, leading to a vast library of derivatives with distinct pharmacological profiles. nih.govmdpi.com

The wide-ranging biological activities attributed to isatin derivatives include:

Anticancer: Isatin-based compounds have shown significant potential as anticancer agents, with some derivatives entering clinical trials. mdpi.comencyclopedia.pub They can induce apoptosis in tumor cells and inhibit key enzymes involved in cancer progression. mdpi.commdpi.com

Antimicrobial: This class of compounds has demonstrated notable activity against various bacteria and fungi. periodicodimineralogia.it Modifications such as halogenation or the introduction of Schiff base moieties can enhance their antimicrobial potency. nih.gov

Antiviral: Certain isatin derivatives, like methisazone (B1676394), have been recognized for their antiviral properties. nih.gov

Anticonvulsant: Isatin and its derivatives have been shown to possess anticonvulsant effects. nih.gov

Anti-inflammatory and Analgesic: These compounds have also been investigated for their potential to reduce inflammation and pain. rjppd.orgresearchgate.net

Other Activities: The list extends to antitubercular, anti-HIV, antioxidant, and neuroprotective activities, highlighting the broad therapeutic potential of this chemical family. nih.govresearchgate.netijpronline.com

The continued interest in isatin derivatives stems from their proven track record in yielding biologically active molecules and the ongoing discovery of new therapeutic applications. impactfactor.orgnih.gov

Historical Context of Isatin 3-Hydrazone Research

The exploration of isatin derivatives dates back many years, with early research focusing on their synthesis and fundamental chemical properties. The journey into the specific realm of Isatin 3-hydrazones began as an extension of this broader interest in the isatin scaffold. Initially, the synthesis of these hydrazones was primarily a subject of academic curiosity, exploring the reactivity of the C-3 carbonyl group of isatin with various hydrazine (B178648) derivatives.

A significant turning point in the research trajectory of isatin derivatives, including the 3-hydrazones, was the discovery of the antiviral activity of methisazone (N-methylisatin-3-thiosemicarbazone) in the 1960s. This finding spurred a wave of research into isatin-based compounds, with a particular focus on derivatives at the 3-position. While methisazone is a thiosemicarbazone, its success drew attention to the potential of related structures, including hydrazones, as bioactive agents.

Early studies on Isatin 3-hydrazones were often part of broader screening programs aimed at identifying new compounds with potential pharmacological activities. These investigations laid the groundwork for more focused research in subsequent decades. The initial synthetic methods were often classical condensation reactions, which have since been refined and expanded upon. The historical context reveals a gradual shift from purely synthetic explorations to a more targeted approach driven by the quest for new therapeutic agents.

Significance of Hydrazone Moiety in Drug Design

The hydrazone moiety (R1R2C=NNR3R4) is a key functional group in medicinal chemistry, recognized for its contribution to the biological activity of various compounds. Its presence in the this compound structure is of particular importance for several reasons.

Hydrazones are known to be metabolically active and can act as prodrugs, being hydrolyzed in vivo to release the active parent compound. They are also capable of forming stable complexes with metal ions, which can be a mechanism for their biological action. The nitrogen and carbon atoms of the hydrazone group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

The versatility of the hydrazone linkage allows for the synthesis of a wide range of derivatives by varying the substituent on the terminal nitrogen atom. This provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The incorporation of a hydrazone moiety can influence factors such as:

Lipophilicity

Receptor binding affinity

Metabolic stability

These properties are crucial in the process of drug design and development. The ability to fine-tune these parameters through synthetic modifications of the hydrazone group makes it an attractive feature for medicinal chemists.

Research Gaps and Future Perspectives in this compound Studies

Despite the considerable research conducted on isatin derivatives, specific areas concerning this compound remain underexplored, presenting opportunities for future investigation. One of the primary research gaps is a comprehensive understanding of the structure-activity relationships (SAR) for this specific subclass of compounds. While SAR studies have been conducted on broader classes of isatin derivatives, a more focused analysis of how different substitutions on the hydrazone moiety and the isatin ring of this compound specifically influence its biological activity is needed.

Furthermore, the full spectrum of biological targets for Isatin 3-hydrazones has yet to be elucidated. While some studies have identified potential mechanisms of action, a more in-depth investigation using modern techniques such as proteomics and molecular docking could reveal novel cellular pathways and protein interactions. This knowledge would be invaluable for the rational design of more potent and selective derivatives.

Another area for future research is the exploration of the potential of Isatin 3-hydrazones in therapeutic areas beyond the traditionally studied anticancer and antimicrobial activities. For instance, their potential as neuroprotective agents, anti-inflammatory compounds, or modulators of specific enzymatic pathways could be investigated more thoroughly.

The development of more efficient and environmentally friendly synthetic methodologies for Isatin 3-hydrazones is also a relevant area for future work. Green chemistry approaches could lead to higher yields, reduced waste, and lower production costs, which are important considerations for the potential large-scale synthesis of these compounds.

Finally, the potential of Isatin 3-hydrazones as ligands for metal-based drugs is an emerging field with significant promise. The ability of the hydrazone moiety to chelate metal ions could be harnessed to create novel metallodrugs with unique therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1294919 Isatin 3-hydrazone CAS No. 2365-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-diazenyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSQYVPIKHBAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178327
Record name Indole-2,3-dione, 3-hydrazone
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-44-8
Record name Indole-2,3-dione, 3-hydrazone
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Record name 2365-44-8
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Record name Indole-2,3-dione, 3-hydrazone
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Record name ISATIN 3-HYDRAZONE
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Synthetic Methodologies for Isatin 3 Hydrazone and Its Derivatives

General Synthetic Pathways and Reaction Mechanisms

The creation of isatin (B1672199) 3-hydrazones and their derivatives primarily relies on well-established condensation reactions, with the careful selection of solvents and catalysts playing a crucial role in the efficiency of these transformations. The resulting products can also exhibit interesting isomeric properties.

Condensation Reactions with Hydrazine (B178648) and Derivatives

The most common and straightforward method for synthesizing isatin 3-hydrazone is the condensation reaction between isatin (1H-indole-2,3-dione) and hydrazine or its derivatives. smolecule.comontosight.ai This reaction targets the highly reactive carbonyl group at the C-3 position of the isatin core. mdpi.com The fundamental process involves the nucleophilic attack of the amino group of hydrazine on the electrophilic C-3 carbonyl carbon of isatin, followed by the elimination of a water molecule to form the hydrazone C=N bond. smolecule.comontosight.ai

This reaction can be carried out with hydrazine hydrate (B1144303) or various substituted hydrazines. scielo.br The use of substituted hydrazines, such as phenylhydrazine (B124118) or acylhydrazides, allows for the introduction of diverse functional groups, which can significantly influence the biological activity of the final hydrazone derivative. scielo.br For instance, reacting isatin with Girard's reagents, which are cationic hydrazide derivatives, leads to the formation of water-soluble isatin 3-hydrazones. mdpi.com

A typical procedure involves refluxing a mixture of isatin and the corresponding hydrazine derivative in a suitable solvent. smolecule.commdpi.com The reaction of isatin with hydrazine hydrate initially forms isatin monohydrazone, which can then be further reacted with substituted aryl aldehydes to produce a variety of 3-(((substituted)benzylidene)hydrazono)indolin-2-ones. mdpi.com

Role of Solvents and Catalysts in Synthesis

The choice of solvent and catalyst is critical for optimizing the synthesis of isatin 3-hydrazones, influencing reaction rates and product yields.

Solvents: Alcohols, particularly ethanol (B145695) and methanol, are the most frequently used solvents for these condensation reactions. smolecule.com They are effective at dissolving the reactants and facilitating the reaction under reflux conditions. smolecule.com In some cases, absolute ethanol is specified to ensure anhydrous conditions. mdpi.comdistantreader.org Other solvents like dry benzene (B151609) have also been reported for specific derivatization steps, such as the reaction with chloroacetyl chloride. researchgate.net

Catalysts: Acidic catalysts are often employed to facilitate the condensation reaction. smolecule.com Glacial acetic acid and trifluoroacetic acid are commonly used in catalytic amounts to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and promoting the nucleophilic attack by the hydrazine. mdpi.comdistantreader.orgtsijournals.comscispace.com The use of a few drops of these acids is typically sufficient to achieve good to excellent yields. mdpi.comtsijournals.com Interestingly, some modern synthetic approaches have been developed that proceed without the need for catalysts or additives, offering a more environmentally friendly pathway. smolecule.com

CatalystSolventReactantsProductYieldReference
Trifluoroacetic acidAbsolute ethanol1-(3,5-di-tert-butyl-4-hydroxybenzyl)isatin and hydrazide derivativesAmmonium (B1175870) isatin-3-acylhydrazones72-90% mdpi.com
Glacial acetic acidAbsolute ethanolIsatin monohydrazone and substituted aryl aldehydes3-(((substituted)benzylidene)hydrazono)indolin-2-one derivatives75-98% mdpi.com
Trifluoroacetic acidAbsolute ethanolSubstituted isatin and hydrazideTriethylammonium (B8662869) isatin hydrazones89-97% distantreader.org
Acetic AcidEthanols-triazine hydrazine precursors and isatin derivativesisatin-s-triazine hydrazone derivativesHigh scispace.com

Isomerization Studies (Z-E Isomerism)

Isatin 3-hydrazones can exist as geometric isomers, specifically Z and E isomers, due to the restricted rotation around the C=N double bond. smolecule.com This isomerization can be influenced by factors such as light and heat. smolecule.com

The stability of these isomers can vary. In some instances, the Z-isomer is found to be more stable than the E-isomer under certain conditions. smolecule.com However, studies on isatin arylhydrazones have shown that the Z-isomer can be converted to the E-isomer upon irradiation with light. nih.gov The nature of the substituent on the arylhydrazone part can affect the acid-base properties and the switching behavior between the isomers. nih.gov In dimethylformamide (DMF), irradiation of certain isatin arylhydrazone Z-isomers leads to the formation of the E-isomer, which can then tautomerize rapidly. nih.gov In the solid phase, pure Z-isomers can often be prepared through heat treatment. nih.gov

Furthermore, in DMSO-d6 solution, some isatin hydrazone derivatives exist as a mixture of Z/E isomers, which can be observed through the splitting of proton resonances in NMR spectra. mdpi.com

Advanced Synthetic Approaches for Derivatization

Building upon the fundamental synthetic pathways, more advanced strategies are employed to create this compound derivatives with tailored properties. These approaches include the synthesis of substituted variants and the application of molecular hybridization.

Synthesis of Substituted Isatin 3-Hydrazones

The synthesis of substituted isatin 3-hydrazones allows for the fine-tuning of their chemical and biological properties. Substitutions can be introduced at various positions on the isatin scaffold or on the hydrazone moiety.

Substitution on the Isatin Ring: Isatin itself can be substituted on the aromatic ring (positions 4, 5, 6, and 7) or at the N-1 position. researchgate.netrsc.org For example, N-benzylation of isatin can be achieved by reacting it with benzyl (B1604629) bromide in acetonitrile (B52724) using potassium carbonate as a base. rsc.org The resulting N-benzyl isatin can then be condensed with various hydrazides. rsc.org Similarly, isatins with substituents like methyl, chloro, bromo, or nitro groups on the aromatic ring can be used as starting materials. researchgate.net

Substitution on the Hydrazone Moiety: A wide variety of substituents can be introduced via the hydrazine component. This is a common strategy to create a library of derivatives for biological screening. For instance, reacting isatin monohydrazone with a range of substituted aryl aldehydes yields a series of 3-(((substituted)benzylidene)hydrazono)indolin-2-one derivatives. mdpi.com Another approach involves reacting isatin-3-[N2-(chloroacetyl)]hydrazones with benzimidazole (B57391) or 2-methyl benzimidazole to synthesize isatin-3-[N2-(benzimidazol-1-acetyl)]hydrazones. researchgate.net

Starting Material 1Starting Material 2Reaction ConditionsProductReference
IsatinHydrazine hydrateEthanol, RefluxThis compound mdpi.com
N-benzyl isatinVarious hydrazidesMethanol, Acetic acid (catalyst), RefluxN-benzyl isatin based hydrazones rsc.org
Isatin-3-[N2-(chloroacetyl)] hydrazonesBenzimidazole or 2-methyl benzimidazoleDry acetone, Anhydrous potassium carbonate, RefluxIsatin-3-[N2-(benzimidazol-1-acetyl)]hydrazones researchgate.net
Substituted isatinHydrazideAbsolute ethanol, Trifluoroacetic acid (catalyst), RefluxTriethylammonium isatin hydrazones distantreader.org

Molecular Hybridization Strategies

Molecular hybridization is a modern drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced biological activity or a modified spectrum of action. distantreader.org Isatin 3-hydrazones are excellent platforms for this approach. mdpi.comdistantreader.org

One such strategy involves creating hybrid molecules that incorporate an antioxidant phenolic moiety, an isatin core, and an ammonium cation. mdpi.com This is achieved by synthesizing isatin derivatives with a phenolic group at the N-1 position and then condensing them with hydrazides containing a quaternary ammonium group. mdpi.com

Another example is the synthesis of hybrids combining the isatin scaffold with other heterocyclic systems known for their biological relevance. For instance, isatin-3-hydrazones have been linked to benzimidazole moieties. researchgate.net Similarly, novel isatin-s-triazine hydrazone derivatives have been synthesized by reacting isatin derivatives with s-triazine hydrazine precursors. scispace.com The combination of an isatin fragment with a quaternized nitrogen atom in one molecule is a promising avenue for developing effective and non-toxic biorelevant drugs. distantreader.org Furthermore, isatin-hydrazone derivatives have been hybridized with amino acids, creating N-substituted amino acid hydrazone-isatin derivatives. mdpi.com

Synthesis of Water-Soluble this compound Derivatives

The development of water-soluble this compound derivatives is a significant advancement, often achieved by incorporating a quaternary ammonium group. researchgate.net This modification enhances their utility in biological studies. A common strategy involves the reaction of isatin derivatives with Girard's reagents, such as Girard's reagent T and P, which contain a quaternized nitrogen atom. nih.govresearchgate.netmdpi.com

For instance, a series of novel 1-benzylated water-soluble isatin-3-hydrazones were synthesized with high yields from 5-ethylisatin derivatives and Girard's reagent T. nih.gov Similarly, the acid-catalyzed reaction of fluorinated 1-benzylisatins with Girard's reagent P and its dimethyl analog has been employed to produce water-soluble pyridinium (B92312) acylhydrazones. mdpi.com The synthesis is often carried out in ethanol at reflux temperature, sometimes with the addition of an acid catalyst like trifluoroacetic acid. nih.gov The resulting compounds are typically yellow powders and exhibit solubility in water, DMSO, and DMF. mdpi.com

The general synthetic approach can be summarized in two stages: first, the preparation of a suitable hydrazide, which may be an analog of Girard's reagent, and second, the condensation of this hydrazide with an isatin derivative. nih.gov This method allows for the introduction of various substituents on both the isatin ring and the hydrazone moiety, leading to a diverse library of water-soluble compounds. nih.govmdpi.com

Organophosphorus Derivatization

The incorporation of organophosphorus moieties into the this compound scaffold has led to the development of a novel class of derivatives. These compounds are synthesized by reacting isatin-3-(substituted benzoic acid/phenoxy acetic acid hydrazones) with O,O-diethylchlorophosphate or O,O-diethylchlorothiophosphate. nih.gov This reaction introduces a phosphate (B84403) or thiophosphate group into the molecule. nih.gov

Another approach to organophosphorus derivatization is the Kabachnik-Fields reaction, a one-pot, three-component condensation. ekb.eg This method involves reacting an isatin hydrazide with an aldehyde and a phosphite, such as triethyl phosphite, often in the presence of a Lewis acid catalyst like copper(II) triflate. ekb.eg This reaction leads to the formation of α-aminophosphonates. ekb.eg Research in this area has explored the synthesis of various organophosphorus derivatives, highlighting the versatility of isatin 3-hydrazones as building blocks. researchgate.net

Characterization Techniques in Synthetic Confirmation

The confirmation of the successful synthesis and the unambiguous determination of the structure of this compound derivatives rely on a combination of modern analytical techniques.

Spectroscopic Methods (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of this compound derivatives. mdpi.comaphrc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. In ¹H NMR spectra, characteristic signals include the NH proton of the indole (B1671886) ring, typically observed as a singlet between 10.86 and 11.03 ppm, and the azomethine proton (CH=N), which confirms the formation of the hydrazone linkage, appearing as a singlet in the range of 8.62–9.01 ppm. acs.org The protons of various substituents on the aromatic rings and other functional groups provide further structural information. nih.govacs.org For example, in a triethylammonium derivative, the methyl and methylene (B1212753) protons of the ethyl groups exhibit characteristic triplet and multiplet signals, respectively. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for isatin 3-hydrazones include N-H stretching (around 3243–3122 cm⁻¹), carbonyl (C=O) stretching (around 1760–1721 cm⁻¹), and azomethine (C=N) stretching (around 1625–1610 cm⁻¹). acs.org The presence of an O-H group, in derivatives that contain one, is confirmed by a broad stretching band. acs.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isatin-3-phenylhydrazone, for instance, exhibits absorption bands at 207.9 nm and 258.5 nm, along with an n-π* transition band at 398.5 nm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds, further confirming their identity. nih.govekb.eguobaghdad.edu.iq

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. mdpi.comaphrc.orgekb.eguobaghdad.edu.iq The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. acs.org A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative. mdpi.comacs.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mdpi.comaphrc.org Single-crystal X-ray diffraction studies have been successfully employed to confirm the structures of various this compound derivatives. nih.govmdpi.com

Biological Activities and Pharmacological Potential of Isatin 3 Hydrazone Derivatives

Anticancer and Antiproliferative Activities

Derivatives of Isatin (B1672199) 3-hydrazone have demonstrated significant potential as anticancer and antiproliferative agents. smolecule.comfrontiersin.org Their cytotoxic effects have been observed across various cancer cell lines, and research has delved into the underlying mechanisms of their action. nih.govnih.gov

Cytotoxic Effects on Cancer Cell Lines

Isatin 3-hydrazone derivatives have shown cytotoxic activity against a broad spectrum of human cancer cell lines. nih.govresearchgate.net The antiproliferative effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. nih.govvensel.org

For instance, a series of novel isatin-hydrazones demonstrated notable inhibitory activity against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines. nih.gov Specifically, compound 4j ((E)-3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) showed excellent activity against MCF7 cells with an IC₅₀ value of 1.51 ± 0.09 µM. nih.govmdpi.com Another compound, 4k ((E)-3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one), also exhibited significant cytotoxicity against MCF7 cells with an IC₅₀ of 3.56 ± 0.31 µM. nih.govmdpi.com Compound 4e ((E)-3-((2-bromobenzylidene)hydrazono)indolin-2-one) was cytotoxic against both MCF7 (IC₅₀ = 5.46 ± 0.71 µM) and A2780 (IC₅₀ = 18.96 ± 2.52 µM) cell lines. nih.govmdpi.com

Fluorinated N-benzylisatins and their water-soluble isatin-3-hydrazone derivatives have also been synthesized and tested for their cytotoxic action. nih.govmdpi.com Compounds 3a (1-((2-fluorophenyl)methyl)-1H-indole-2,3-dione), 3b (1-((2-chlorophenyl)methyl)-1H-indole-2,3-dione), and 3d (1-((2,6-difluorophenyl)methyl)-1H-indole-2,3-dione) displayed the highest activity against all tested tumor cell lines, with compound 3b being twice as cytotoxic as the reference drug 5-fluorouracil. mdpi.com Importantly, these compounds showed low cytotoxicity against the healthy WI38 cell line. mdpi.com

Furthermore, thiazole-tagged isatin hydrazone derivatives have been evaluated for their anticancer activity against HBL-100 and HeLa cell lines. vensel.org Among the tested compounds, Vd and Vh showed significant cytotoxic activity, with IC₅₀ values of 246.53 µM against HBL-100 and 247.29 µM against HeLa cell lines, respectively. vensel.org The presence of halogens at the 5th position of the isatin ring was suggested to contribute to their potent activity. vensel.org

Mechanisms of Action in Anticancer Activity

The anticancer properties of this compound derivatives are attributed to several mechanisms, including enzyme inhibition, DNA interaction, induction of apoptosis, and modulation of cellular signaling pathways. smolecule.comnih.govontosight.ai

A significant mechanism of action for this compound derivatives is the inhibition of various enzymes crucial for cancer cell survival and proliferation.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.com Certain isatin-hydrazones have been identified as potent inhibitors of CDK2. For example, compounds 4j and 4k exhibited good inhibitory activity against CDK2 protein kinase with IC₅₀ values of 0.245 µM and 0.300 µM, respectively. mdpi.comnih.gov Molecular docking studies suggest that these compounds may act as type II ATP competitive inhibitors. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for DNA synthesis, and its inhibition is a known strategy in cancer chemotherapy. ontosight.ai Isatin 3-guanylhydrazone has been shown to inhibit the activity of dihydrofolate reductase. ontosight.ai In silico evaluations of isatin-hydrazone derivatives with the DHFR enzyme have shown potential interactions with key amino acid residues in the active site. iucr.org

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme that plays a role in pH regulation and is often overexpressed in various cancers. rsc.org Isatin-benzenesulfonamide hybrids linked via a hydrazine (B178648) group have been evaluated as inhibitors of human carbonic anhydrase isoforms, including the tumor-associated hCA IX and XII. mdpi.com Some of these compounds exhibited potent inhibitory activities in the nanomolar range. mdpi.com

Interaction with DNA is another proposed mechanism for the anticancer activity of this compound derivatives. smolecule.com These compounds can bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov

Studies on Isatin-3-isonicotinylhydrazone (IINH) have provided evidence for its intercalative binding to calf thymus DNA (CT-DNA). nih.gov This was demonstrated by hypochromism in the UV absorption spectrum, changes in the circular dichroism spectrum, and a significant increase in the viscosity of the DNA solution. nih.gov The binding constant for the IINH-DNA complex was determined to be 1.75 x 10⁴ M⁻¹ at 298 K. nih.gov Similarly, Isatin-β-thiosemicarbazone (IBT) has also been shown to intercalate into CT-DNA with a binding constant of 1.03 x 10⁵ M⁻¹. nih.gov

Inducing apoptosis, or programmed cell death, is a key strategy for effective anticancer agents. nih.gov this compound derivatives have been shown to trigger apoptosis in cancer cells. nih.govsemanticscholar.org The cytotoxic action of some fluorinated isatins and their water-soluble hydrazone derivatives is associated with the induction of apoptosis, which is caused by the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells. nih.govsemanticscholar.org

For example, a bis-isatin hydrazone derivative was found to promote apoptosis in MCF-7 cells by upregulating caspase-9/3 and Bax, while downregulating Bcl-2. researchgate.net Another study showed that a 5-(2-Carboxyethenyl) isatin derivative induced G2/M cell cycle arrest and apoptosis in human gastric cancer MGC-803 cells. jocpr.com

This compound derivatives can also exert their anticancer effects by modulating various cellular signaling pathways involved in cell growth and proliferation. smolecule.comnih.gov For instance, some derivatives have been shown to interfere with the phosphorylation of extracellular signal-regulated protein kinases (ERK). nih.gov The cytotoxic effects of N-alkylisatins have been suggested to occur through pathways other than the JAK signaling pathway. scispace.com The ability of these compounds to modulate signaling pathways highlights their potential as multi-targeted anticancer agents. smolecule.com

EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several this compound derivatives have been identified as potent inhibitors of this receptor. The merging of isatin and arylhydrazone moieties has proven to be an effective strategy for developing new anticancer compounds that target EGFR. nih.gov

A notable study synthesized and evaluated a series of 14 hydrazone-isatin derivatives for their antiproliferative activity. nih.gov Among these, compound VIIIb was identified as a potent EGFR inhibitor through kinase assays. nih.gov This finding was further substantiated by molecular docking studies, molecular dynamics simulations, and binding free energy calculations. nih.gov Functionally, this compound was shown to induce a significant decrease in the G2/M phase of the cell cycle and a notable increase in both early and late apoptosis, with effects comparable to the known EGFR inhibitor, erlotinib. nih.gov Further mechanistic studies revealed that compound VIIIb increased the expression of the pro-apoptotic proteins caspase-3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2, confirming its pro-apoptotic potential. nih.gov

In another study, two isatin hydrazone derivatives, 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (1) and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2) , were investigated for their inhibitory activity against multiple receptor tyrosine kinases (RTKs), including EGFR. mdpi.com Both compounds demonstrated significant inhibitory activity against EGFR, with IC₅₀ values of 0.269 µM for compound 1 and 0.369 µM for compound 2. mdpi.com Molecular docking studies suggested that these compounds act as type I ATP competitive inhibitors of EGFR. mdpi.com

The following table summarizes the EGFR inhibitory activity of selected this compound derivatives:

Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives
Compound IC₅₀ (µM) Cell Line/Assay Reference
VIIIb Not specified Kinase Assay nih.gov
3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (1) 0.269 In vitro enzyme assay mdpi.com
3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2) 0.369 In vitro enzyme assay mdpi.com

Structure-Activity Relationships (SAR) in Anticancer Research

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the isatin core and the hydrazone side chain significantly influence their cytotoxic activity.

For instance, a series of novel N-benzylisatin-aryl-hydrazones were synthesized and evaluated for their antiproliferative activities. researchgate.net The SAR analysis indicated that halogen substituents at the 2,6-position of the C-ring of the isatin-hydrazones were the most potent derivatives. researchgate.netnih.gov Specifically, compounds 4j (IC₅₀ = 1.51 ± 0.09 µM) and 4k (IC₅₀ = 3.56 ± 0.31) demonstrated excellent activity against the MCF7 human breast adenocarcinoma cell line. researchgate.netnih.gov

In another study focusing on N-benzyl isatin based hydrazones, the R group attached to the hydrazide moiety largely determined the structure-activity relationship. rsc.org The use of various aromatic rings like phenyl, benzyl (B1604629), naphthyl, and pyridyl at different positions influenced the inhibitory potential. rsc.org A compound with a pyridyl ring linked at the para position to the hydrazide moiety showed outstanding inhibition potential. rsc.org

Furthermore, research on mono-substituted isatins revealed that substitution at the 5-position of the isatin ring was more favorable for anticancer activity compared to positions 4, 6, or 7. core.ac.uk Nitration at the C5 position significantly improved anticancer activity. core.ac.uk

In Vitro and In Silico Studies in Cancer Research

A combination of in vitro and in silico studies has been instrumental in the discovery and development of this compound derivatives as potential anticancer agents. These studies provide a comprehensive understanding of their mechanism of action, binding interactions, and pharmacokinetic properties.

In a recent study, a series of novel N-benzyl isatin based hydrazones were synthesized and evaluated as anti-breast cancer agents. rsc.org The in vitro screening against the triple-negative MDA-MB-231 breast cancer cell line revealed that compound 23 , with a nitro substitution at the 4th position of the phenyl ring, exhibited significant antiproliferative potential with an IC₅₀ value of 15.8 ± 0.6 μM. rsc.orgrsc.org To understand the interactions at a molecular level, molecular docking and molecular dynamics simulations were performed. rsc.orgrsc.org These in silico studies provided deeper insights into the binding modes of the synthesized compounds with their target proteins. rsc.orgrsc.org

Another investigation focused on newly synthesized fluorinated isatin-hydrazones. acs.org The in vitro antiproliferative activities of these compounds were tested against human lung (A549) and liver (HepG2) cancer cell lines. acs.org Compound 8 was particularly effective in inhibiting the growth of these cancer cells, with IC₅₀ values of 42.43 and 48.43 μM for A549 and HepG2, respectively. acs.org Molecular docking studies were conducted to understand the interaction of compound 8 with various target proteins, and the calculated docking scores were found to be better than the reference compound, cisplatin. acs.org Additionally, the pharmacokinetic properties and drug-likeness parameters of all the designed compounds were estimated using SwissADME. acs.org

The following table presents data from in vitro studies on the anticancer activity of selected this compound derivatives:

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
Compound Cell Line IC₅₀ (µM) Reference
4j MCF7 1.51 ± 0.09 researchgate.netnih.gov
4k MCF7 3.56 ± 0.31 researchgate.netnih.gov
4e MCF7 5.46 ± 0.71 researchgate.netnih.gov
4e A2780 18.96 ± 2.52 researchgate.netnih.gov
23 MDA-MB-231 15.8 ± 0.6 rsc.orgrsc.org
8 A549 42.43 acs.org
8 HepG2 48.43 acs.org

Antimicrobial Properties

This compound derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. smolecule.com Their efficacy has been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi. distantreader.orgresearchgate.net

The antimicrobial potential of isatin 3-hydrazones is often attributed to the synergistic effect of the isatin scaffold and the hydrazone moiety. longwood.edu These compounds have been shown to be particularly effective against Gram-positive bacteria, with some derivatives also exhibiting activity against Gram-negative bacteria and fungi. distantreader.orgresearchgate.net The introduction of different substituents on the isatin ring and the hydrazone side chain allows for the fine-tuning of their antimicrobial spectrum and potency. distantreader.org Furthermore, some this compound derivatives have been found to regulate biofilm formation, which is a crucial factor in bacterial virulence and antibiotic resistance. longwood.edulongwood.edu

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied, revealing their potential to combat a wide range of bacterial pathogens. smolecule.comdistantreader.org

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus cereus)

This compound derivatives have shown significant efficacy against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

A study on a series of triethylammonium (B8662869) isatin hydrazones found that several compounds exhibited activity against Staphylococcus aureus and Bacillus cereus that was higher than or comparable to the reference drug norfloxacin. distantreader.org Notably, these compounds were also effective against MRSA strains. distantreader.org Specifically, compounds 3a-e showed a strong bacteriostatic effect against S. aureus with MIC values ranging from 3.1 to 8.9 µM, while hydrazones 3b and 3c were most effective against B. cereus with an MIC of approximately 25 µM. distantreader.org

In another research, new water-soluble isatin-3-acylhydrazones were synthesized and screened for their antimicrobial activity. researchgate.net These compounds demonstrated selective activity against the Gram-positive bacteria S. aureus 209p and B. cereus 8035. researchgate.net The hydrazones containing a sterically hindered phenolic fragment were identified as being particularly active. researchgate.net

Furthermore, a series of isatin-3-hydrazones with different ammonium (B1175870) fragments were synthesized and tested for their bactericidal activity. mdpi.com The most effective compounds against Gram-positive bacteria, including MRSA, were 3a , 3e , and 3m , which contained octyl, acetal, and brucine (B1667951) ammonium centers, respectively. mdpi.comnih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria:

Table 3: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
Compound Bacterial Strain MIC (µM) Reference
3a Staphylococcus aureus 8.9 distantreader.org
3b Staphylococcus aureus - distantreader.org
3c Staphylococcus aureus - distantreader.org
3d Staphylococcus aureus - distantreader.org
3e Staphylococcus aureus 3.1 distantreader.org
3b Bacillus cereus ~25 distantreader.org
3c Bacillus cereus ~25 distantreader.org
3a Gram-positive bacteria (including MRSA) - mdpi.comnih.gov
3e Gram-positive bacteria (including MRSA) - mdpi.comnih.gov
3m Gram-positive bacteria (including MRSA) - mdpi.comnih.gov
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

While generally more effective against Gram-positive bacteria, some this compound derivatives have also demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. smolecule.com

In one study, 5-Chloroisatin-3-hydrazone was synthesized and tested for its antibacterial activity against several bacterial strains, including the Gram-negative bacteria E. coli and P. aeruginosa. scispace.com The compound showed varying degrees of inhibition against all tested microorganisms. scispace.com

Another investigation evaluated the antibacterial activity of isatin and its derivatives and reported low MIC values against E. coli and P. aeruginosa. mdpi.com Specifically, two out of seven tested isatin derivatives showed MICs of 0.672 µmol/mL and 0.830 µmol/mL against E. coli and P. aeruginosa, respectively. mdpi.com

The following table provides a summary of the antibacterial activity of selected this compound derivatives against Gram-negative bacteria:

Table 4: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria
Compound Bacterial Strain MIC (µmol/mL) Reference
Isatin Derivative 1 Escherichia coli 0.672 mdpi.com
Isatin Derivative 2 Pseudomonas aeruginosa 0.830 mdpi.com
Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound derivatives is attributed to several mechanisms of action, with cell membrane disruption being a prominent pathway. Studies using UV spectroscopy and fluorescence microscopy have shown that certain acylhydrazone derivatives can destroy the bacterial cell membrane researchgate.net. This disruptive capability is a key factor in their bactericidal effects.

In addition to direct membrane damage, other proposed mechanisms contribute to their antimicrobial properties. These include the inhibition of essential enzymes, such as those involved in the fatty acid synthesis pathway crucial for building the mycobacterial cell wall smolecule.com. Some derivatives are also believed to interact with and intercalate into microbial DNA, thereby disrupting critical replication and transcription processes smolecule.com. Furthermore, the cytotoxic action of certain fluorinated isatin-3-hydrazones is linked to the dissipation of the mitochondrial membrane and the subsequent production of reactive oxygen species (ROS), leading to oxidative stress and cell death researchgate.netmdpi.comnih.gov. The specific mechanism can vary depending on the functionalities present in the derivative smolecule.com.

Antifungal Activity

This compound derivatives have been consistently reported to possess significant antifungal properties distantreader.orgekb.egresearchgate.net. The versatility of the isatin core allows for the synthesis of numerous derivatives with activity against a range of fungal pathogens, including those affecting both humans and plants mdpi.comdistantreader.orgresearchgate.net.

Research has confirmed the efficacy of this compound derivatives against several specific fungal pathogens.

Colletotrichum falcatum, Fusarium oxysporum, and Curvularia pallescence: Organophosphorus derivatives of isatin-3-hydrazones have been specifically evaluated for their fungicidal activity against these three sugarcane pathogens acs.orgresearchgate.nethelsinki.fi.

Fusarium oxysporum: Multiple studies have demonstrated the effectiveness of isatin hydrazones against F. oxysporum. Dialkylphosphorylhydrazone derivatives can effectively inhibit its growth mdpi.comscite.aiscielo.br. A series of fluorine-containing pyridinium (B92312) isatin hydrazones also showed notable antifungal activity against this phytopathogen mdpi.com. The table below details the efficacy of specific fluorinated hydrazones against F. oxysporum.

Candida albicans: Various isatin-hydrazone hybrids have shown potent antifungal activity against C. albicans. One study found that isatin-3-(4'-hydroxy) benzoylhydrazone was effective against C. albicans in concentrations ranging from 25-50 μg/cm³ researchgate.netscispace.com. Another triethylammonium derivative containing two methyl groups in the aromatic fragment also demonstrated moderate activity against this yeast-like fungus nih.gov. Furthermore, new fenamate-isatin hybrids have exhibited higher antifungal activity than the standard drug fluconazole (B54011) against C. albicans pensoft.net.

Fungicidal Activity of Fluorinated Isatin Hydrazones Against Fusarium oxysporum mdpi.com
CompoundEC50, µg/mL at Day 5
5a13.84
5b14.84
5c14.92
5d17.35
5e0.60
7a7.25
7b12.22
7c11.02
Fludioxonil (Standard)0.06

This compound derivatives have shown significant promise as agents against phytopathogens, which are organisms that cause diseases in plants. Certain water-soluble pyridinium isatin-3-acylhydrazones demonstrate a strong antagonistic effect against phytopathogens of both bacterial and fungal origin researchgate.netmdpi.comnih.gov. The introduction of a quaternary ammonium center in isatin hydrazones has also been shown to yield high potential in combating plant diseases mdpi.comdistantreader.org.

Phosphate (B84403) derivatives of isatin hydrazones, for instance, have exhibited higher activity against phytopathogenic fungi affecting sugarcane than some commercial fungicides mdpi.comnih.gov. Specifically, dialkylphosphorylhydrazones have been found to effectively inhibit the growth of Rhizoctonia solani and Fusarium oxysporum without showing phytotoxicity, as they did not interfere with the germination of lettuce seeds mdpi.comscite.aiscielo.brnih.gov. Studies have also documented the activity of these derivatives against Phytophthora cactorum, a pathogen that causes late blight in plants researchgate.netdistantreader.org.

Comparative Fungicidal Activity of Fluorinated Hydrazones Against Phytopathogens (EC50, µg/mL at Day 5) mdpi.com
CompoundF. oxysporumP. cactorum
5a13.8415.12
5b14.8418.19
5c14.9215.40
5d17.3524.74
5e0.6027.43
7a7.2522.87
7b12.2216.89
7c11.0214.78

Biofilm Regulation

Bacterial biofilms are communities of microorganisms that adhere to surfaces, providing protection and increased resistance to antimicrobial agents. Isatin and its derivatives have emerged as potential modulators of biofilm formation smolecule.comdistantreader.orglongwood.edu. Isatin itself is considered a downstream metabolite of indole (B1671886), a known quorum sensing molecule that can influence biofilm development longwood.edu.

Studies on this compound derivatives have shown that they can either inhibit or, in some cases, promote biofilm formation depending on the specific compound and bacterial strain. In a study testing a library of these compounds against E. coli, P. aeruginosa, and S. aureus, specific derivatives were identified as inhibitors of biofilm production for each bacterium, while others acted as promoters longwood.edulongwood.edu. This suggests that the hydrazone moiety is a key target for developing agents that can regulate biofilms, offering a strategy to combat persistent infections without necessarily killing the bacteria, thus potentially avoiding the development of resistance longwood.edulongwood.edu.

Structure-Activity Relationships (SAR) in Antimicrobial Research

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of isatin 3-hydrazones. Research has revealed several key structural features that influence their activity:

Substituents on the Isatin Ring: Halogen substitution at the C-5 or C-7 positions of the isatin ring tends to improve lipophilicity and cell membrane permeability, leading to enhanced activity mdpi.com. For instance, a 5-Br substitution on the isatin ring resulted in the most favorable antimicrobial activity in one series of imidazolone-isatin-hydrazono compounds brieflands.com. In another study, acylhydrazones with electron-donor alkyl groups (like methyl or ethyl) in the benzo fragment showed the best activity against both standard and methicillin-resistant bacterial strains nih.gov.

The Hydrazone Moiety: The group attached to the hydrazone nitrogen at the C-3 position is critical. The incorporation of (thio)urea fragments, such as thiosemicarbazide, often leads to an improved and broader spectrum of antibacterial activity compared to aroyl-based derivatives rhhz.net.

Substituents on Appended Moieties: For 1-benzylated water-soluble isatin-3-hydrazones, ammonium salts bearing 3,4-dichloro- or 4-CF3 (trifluoromethyl) substituents in the benzyl fragment were found to be the most active against Staphylococcus aureus and Bacillus cereus nih.gov.

Lipophilicity: An increase in the lipophilicity of the cationic center in water-soluble trialkylammonium isatin-3-hydrazone derivatives leads to increased activity against Gram-positive bacteria researchgate.net.

Organophosphorus Derivatives: In a series of organophosphorus derivatives, thiophosphates were observed to be more potent than their phosphate counterparts. Additionally, derivatives with a chloro (Cl⁻) substituent on the aromatic ring showed greater potency than those with other substituents acs.org.

Neuropharmacological Effects

Beyond their antimicrobial properties, this compound derivatives exhibit a range of neuropharmacological effects, positioning them as compounds of interest for central nervous system (CNS) disorders ekb.egresearchgate.netmdpi.comresearchgate.net. Isatin is an endogenous compound that readily crosses the blood-brain barrier, suggesting its potential for direct action on the CNS ekb.eg.

Derivatives such as isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones have demonstrated dose-dependent neuropharmacological actions, including anxiolytic, sedative, hypnotic, and general depressant effects on the CNS ekb.egresearchgate.net. In studies, halogen-substituted versions of these compounds showed particularly significant action ekb.eg. Some derivatives have also been noted for their antistress and anxiogenic properties nih.gov.

The mechanism for these CNS effects is thought to involve the modulation of monoamine levels, potentially through the inhibition of monoamine oxidase (MAO) enzymes nih.gov. Isatin-hydrazones are among the derivatives that have shown numerous CNS activities, with some hydrazine-based compounds displaying selective inhibitory activity against MAO-B nih.gov.

Anxiolytic, Sedative, Hypnotic, and Depressant Actions

Derivatives of isatin have been investigated for their effects on the central nervous system, with some demonstrating potential psychoactive properties. Research has indicated that certain isatin derivatives possess anticonvulsant and sedative activities. sciensage.info For instance, N-methyl/acetyl-5-(un)-substituted isatin-3-semicarbazones, which share a structural similarity with hydrazones, have been shown to possess both anticonvulsant and sedative effects. sciensage.info Furthermore, some isatin derivatives have been explored for their potential hypnotic (sleep-inducing) properties. omicsonline.org While direct and extensive research focusing solely on the anxiolytic, sedative, hypnotic, and depressant actions of "this compound" is not widely detailed, the activities observed in structurally related isatin compounds suggest that the this compound scaffold is a promising candidate for the development of new central nervous system-acting agents. sciensage.infoomicsonline.org Further studies are necessary to fully elucidate the specific effects and mechanisms of this compound derivatives in these areas.

Neuroprotective Properties

This compound derivatives have been recognized for their neuroprotective potential. researchgate.net Isatin itself is an endogenous compound found in mammalian tissues and is known to modulate various biochemical processes in the brain. scielo.br Research into derivatives of isatin has shown promising neuroprotective effects. For example, in animal models of Parkinsonism, the administration of isatin has been associated with neuroprotective outcomes. nih.gov The inherent bioactivity of the isatin core suggests that its 3-hydrazone derivatives could serve as a valuable scaffold for the development of novel neuroprotective agents. researchgate.net

Antioxidant and Anti-inflammatory Properties

A significant body of research highlights the antioxidant and anti-inflammatory properties of this compound derivatives. mdpi.comresearchgate.net The presence of the isatin moiety, often combined with other functional groups in its derivatives, contributes to these activities. For instance, a series of novel isatin-3-hydrazones bearing different ammonium fragments have all demonstrated antioxidant properties. researchgate.net Similarly, studies on other derivatives have confirmed their potential as anti-inflammatory agents. ekb.eg The anti-inflammatory activity of some isatin derivatives has been linked to the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. ekb.eg

Antiviral Properties (e.g., HIV)

Isatin and its derivatives have a long history of being investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). omicsonline.org The this compound scaffold is considered a valuable pharmacophore in the development of antiviral agents. Research has shown that certain bis-isatin scaffolds, which can be conceptually related to derivatives of isatin hydrazone, are active against HIV-1. researchgate.net The antiviral efficacy is influenced by structural modifications, such as the length of linkers in bis-isatin compounds, indicating that the spatial arrangement of the isatin moieties plays a crucial role in their activity. researchgate.net

Table 1: Antiviral Activity of Isatin Derivatives
Compound TypeVirus/TargetActivity (EC50/IC50)Reference
Bis-isatin scaffoldsHIV-1IIIB10.03 to 95.47 μM (EC50) researchgate.net
1-(2-naphthlmethyl) isatin-5-formic acid derivativeSARS-3CL proteinase3.8 μmol·L-1 (IC50) researchgate.net

Effects on Hemostasis System

This compound derivatives have been found to influence the hemostasis system, with some compounds exhibiting both anticoagulant and anti-aggregation activities. nih.govkakatiya.ac.in Studies on series of triethylammonium isatin hydrazones and phenolic isatin-3-hydrazones have demonstrated their potential to affect blood coagulation and platelet function. mdpi.comkakatiya.ac.in For example, certain phenolic isatin-3-hydrazones have been shown to extend the activated partial thromboplastin (B12709170) time (APTT), indicating an anticoagulant effect. mdpi.com This suggests that these compounds could be promising candidates for the development of new agents to manage thrombotic disorders.

Antiaggregation Activity

A notable property of some this compound derivatives is their ability to inhibit platelet aggregation. mdpi.comkakatiya.ac.in This antiplatelet effect is a key aspect of their influence on hemostasis. Research has shown that certain derivatives can inhibit platelet aggregation induced by agents like ADP and collagen. nih.gov In some cases, the anti-aggregation activity of these compounds is comparable to or even exceeds that of acetylsalicylic acid, a well-known antiplatelet drug. mdpi.comresearchgate.net

Table 2: Antiaggregation Activity of this compound Derivatives
Compound SeriesKey Structural FeatureObserved ActivityReference
Triethylammonium isatin hydrazones7-ethyl substituted analogDemonstrated antiaggregatory activity in vitro at the level of acetylsalicylic acid. kakatiya.ac.in
Phenolic isatin-3-hydrazonesBrucine and quinine (B1679958) derivativesExhibited antiaggregational activity exceeding that of acetylsalicylic acid. mdpi.com
Phenolic isatin-3-hydrazonesVarious derivativesSeveral compounds showed an antiplatelet effect at the level of acetylsalicylic acid. mdpi.com

Anticoagulant Activity

This compound derivatives have emerged as a noteworthy class of compounds with significant anticoagulant and antiplatelet activities. Research has demonstrated that specific structural modifications to the isatin scaffold can lead to potent effects on the hemostasis system.

Studies on phosphorus-containing isatin-3-hydrazones revealed their potential to interfere with blood clotting processes. mdpi.com A series of these compounds was evaluated for their effects on hemostasis, including platelet activation and aggregation. mdpi.com It was found that most of the phosphine (B1218219) oxide derivatives, as well as 5-methoxy- and 5-bromoaryl phosphinate analogs, exhibit anti-aggregant activity comparable to that of acetylsalicylic acid. mdpi.com Notably, these compounds were more effective at inhibiting the initial processes of platelet activation. mdpi.com One 5-chloro substituted phosphinate derivative, in particular, demonstrated superior anti-aggregant properties compared to acetylsalicylic acid in a tissue factor-activated thromboelastography model. mdpi.com

Similarly, the introduction of a quaternary ammonium center into phenolic isatin-3-hydrazones has been explored for its impact on anticoagulant properties. mdpi.com In a study of such derivatives, several compounds were found to prolong the activated partial thromboplastin time (APTT). mdpi.com One compound, a brucine derivative, extended the APTT to a degree similar to that of sodium heparin. mdpi.com Furthermore, this compound, along with a quinine derivative, showed anti-aggregation activity that exceeded that of acetylsalicylic acid. mdpi.com

Table 1: Anticoagulant and Antiplatelet Activity of Selected this compound Derivatives

Compound ClassSpecific Derivative(s)Observed ActivityReference
Phosphorus-Containing HydrazonesPhosphine oxide and 5-methoxy/5-bromoaryl phosphinate analogsAnti-aggregant activity at the level of acetylsalicylic acid; more effective in prolonging the lag period of platelet aggregation. mdpi.com
Phosphorus-Containing Hydrazones5-Chloro phosphinate derivativeExceeds acetylsalicylic acid in reducing platelet aggregation (13.7% vs. 17.4%). mdpi.com
Phenolic Hydrazones with Quaternary Ammonium CenterBrucine derivative (3l)Extended APTT value similar to sodium heparin (19.2 vs. 20.3). Anti-aggregation activity exceeded acetylsalicylic acid. mdpi.com
Phenolic Hydrazones with Quaternary Ammonium CenterQuinine derivative (3j)Anti-aggregation activity exceeded acetylsalicylic acid (13.7% vs. 20.7%). mdpi.com
Fluorinated HydrazonesCompounds 3a and 3bExhibit platelet antiaggregation activity at the level of acetylsalicylic acid. nih.gov

Enzyme Inhibition (General)

The this compound scaffold serves as a versatile template for the development of potent enzyme inhibitors targeting a range of proteins implicated in various diseases. smolecule.com Research has focused on modifying the core structure to achieve high affinity and selectivity for specific enzyme active sites.

One area of significant findings is the inhibition of enzymes in the endocannabinoid system. A series of isatin-3-carbohydrazones were designed as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov Within this series, one compound emerged as a highly potent and selective MAGL inhibitor with a nanomolar activity (IC₅₀ = 3.33 nM). nih.gov Another derivative was identified as the most potent selective FAAH inhibitor (IC₅₀ = 37 nM), while a third compound displayed dual inhibitory activity against both FAAH and MAGL with IC₅₀ values of 31 nM and 29 nM, respectively. nih.gov Enzyme kinetic studies confirmed that these compounds act as reversible inhibitors for both enzymes. nih.gov

Isatin hydrazones have also been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Certain isatin-hydrazone derivatives have shown potent inhibitory activity against multiple receptor tyrosine kinases (RTKs). mdpi.com For instance, 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one exhibited strong enzyme inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC₅₀ values of 0.269 µM and 0.232 µM, respectively. mdpi.com A related compound, 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one, also showed excellent inhibition of EGFR (IC₅₀ = 0.369 µM) and VEGFR-2 (IC₅₀ = 0.266 µM). mdpi.com Further studies on these compounds confirmed their good inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govmdpi.comnih.gov

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

Target Enzyme(s)Derivative CompoundInhibitory Concentration (IC₅₀)Reference
Monoacylglycerol Lipase (MAGL)5-chloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide3.33 nM nih.gov
Fatty Acid Amide Hydrolase (FAAH)5-chloro-N'-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide37 nM nih.gov
FAAH & MAGL (Dual Inhibitor)5-chloro-N'-(6-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide31 nM (FAAH), 29 nM (MAGL) nih.gov
EGFR / VEGFR-2 / CDK23-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one0.269 µM (EGFR), 0.232 µM (VEGFR-2), 0.245 µM (CDK2) mdpi.comnih.gov
EGFR / VEGFR-2 / CDK23-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one0.369 µM (EGFR), 0.266 µM (VEGFR-2), 0.300 µM (CDK2) mdpi.comnih.gov

Herbicidal Activity and Acetohydroxyacid Synthase (AHAS) Inhibition

Beyond pharmacology, isatin-based compounds have shown potential in agricultural applications, specifically as herbicides. The enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a key target for herbicide development because it catalyzes the first essential step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals. acs.orgnih.gov

A comprehensive study evaluated a library of isatin analogues and newly synthesized derivatives for their ability to inhibit AHAS and for their corresponding herbicidal effects. acs.orgnih.gov The research identified several isatin derivatives as novel inhibitors of this crucial plant enzyme. acs.org The most effective compound identified in the study demonstrated a 95% inhibition of AHAS activity from Arabidopsis thaliana at a concentration of 100 mg L⁻¹. acs.orgnih.gov

In addition to direct enzyme inhibition, the herbicidal properties of these compounds were assessed through plant growth tests. acs.org The rape root growth test revealed that three of the synthesized isatin derivatives achieved 50% inhibition of root growth at a concentration of 10 mg L⁻¹. acs.orgnih.gov These findings represent the first major study of isatin derivatives as AHAS inhibitors and suggest that this chemical scaffold is a valuable starting point for the design of new herbicides. acs.orgnih.gov

Table 3: Herbicidal and AHAS Inhibitory Activity of Isatin Derivatives

Activity TypeCompound(s)ConcentrationInhibition LevelReference
AHAS Enzyme InhibitionBest performing isatin derivative100 mg L⁻¹95% acs.orgnih.gov
Herbicidal Activity (Rape Root Growth)Three different isatin derivatives10 mg L⁻¹50% acs.orgnih.gov

Coordination Chemistry and Metal Complexes of Isatin 3 Hydrazone

Complexation with Transition Metals

Isatin (B1672199) 3-hydrazone and its derivatives form stable complexes with a range of transition metals, including but not limited to manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). smolecule.comresearchgate.net The formation of these complexes is driven by the presence of multiple donor atoms in the isatin 3-hydrazone scaffold, which can effectively chelate to the metal center.

The reaction conditions, such as the metal-to-ligand molar ratio, the nature of the metal salt, and the solvent, can influence the stoichiometry and structure of the resulting complexes. nih.govnih.gov For instance, reactions of an isatinic quinolyl hydrazone with various metal chlorides and vanadyl sulfate (B86663) yielded mono- and binuclear, as well as dimeric chelates. nih.govnih.gov Similarly, the interaction of isatino-3-benzhydrazone and isatino-3-(2-hydroxy-benzhydrazone) with 3d metals has been shown to form 1:2 and 1:1 (metal-ligand) complexes, respectively. niscpr.res.in

The complexation can occur with the this compound ligand in its neutral form or after deprotonation. The deprotonated lactim form of isatin derivatives has been observed to participate in complexation. niscpr.res.in Some studies have reported the synthesis of complexes where the ligand is chelated in either the keto or the enol form, depending on the preparation method. tandfonline.com

Table 1: Examples of this compound Metal Complexes

Metal Ion Ligand Resulting Complex Type Reference
Fe(III), Co(II), Ni(II), Cu(II), VO(II), Pd(II) Isatinic quinolyl hydrazone Mono- and binuclear, dimeric nih.govnih.gov
Mn(III), Fe(III), Co(III) [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone 1:2 (metal:ligand) nih.gov
Cr(III), Fe(III) Isatino-3-benzhydrazone Ionic complexes niscpr.res.in
Cu(II), Ni(II), Cd(II), Zn(II), Hg(II) Isatin-3-aminobenzoylhydrazone, Isatin-3-benzoylhydrazone, Isatin-3-acetoylhydrazone Various stoichiometries tandfonline.comtandfonline.com
Co(II), Ni(II), Cu(II), Zn(II), Cd(II) Hydrazones from Isatin and salicylaldehyde (B1680747) or 2,4-dinitrophenyl hydrazine (B178648) Octahedral, tetrahedral, square planar researchcommons.org

Ligand Binding Modes and Geometries (e.g., Tridentate, Octahedral)

This compound and its derivatives exhibit diverse coordination behaviors, acting as bidentate, tridentate, or even tetradentate ligands. niscpr.res.intandfonline.comuobaghdad.edu.iq The primary donor sites involved in coordination are the carbonyl oxygen of the isatin moiety and the azomethine nitrogen atom. researchgate.net Additional donor atoms, such as a phenolic oxygen or another nitrogen atom from a substituent on the hydrazone part, can also participate in chelation, leading to higher denticity.

The coordination mode is influenced by the specific derivative of the this compound and the nature of the metal ion. For example, isatino-3-benzhydrazone (IBZ) acts as a monobasic tridentate ligand, while isatino-3-(2-hydroxy-benzhydrazone) (IHBZ) behaves as a dibasic tetradentate ligand. niscpr.res.in In another study, a bishydrazone derived from isatin monohydrazone and 2-hydroxy-1-naphthaldehyde (B42665) was found to be a monobasic tridentate ligand, coordinating through the deprotonated naphtholate oxygen, azomethine nitrogen, and carbonyl oxygen. nih.gov

The coordination of these ligands to metal centers results in various geometries for the complexes, with octahedral being the most common. nih.govuobaghdad.edu.iq However, other geometries such as square planar and tetrahedral have also been reported. nih.govresearchcommons.org For instance, palladium(II) complexes of an isatinic quinolyl hydrazone were found to have a square planar geometry. nih.govnih.gov The geometry is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Table 2: Binding Modes and Geometries of this compound Complexes

Ligand Derivative Metal Ion(s) Binding Mode Geometry Reference
Schiff base of Isatin-3-hydrazone and 2-acetylthiophene Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Bidentate (O, N) Octahedral uobaghdad.edu.iq
Isatinic quinolyl hydrazone Fe(III), Co(II), Ni(II), Cu(II), VO(II) (NNO)2-, (NO)-, (NO) Octahedral, Tetrahedral, Square planar nih.govnih.gov
[(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone Mn(III), Fe(III), Co(III) Tridentate Octahedral nih.gov
Isatin-3-aminobenzoylhydrazone, Isatin-3-benzoylhydrazone, Isatin-3-acetoylhydrazone Cu, Ni, Cd, Zn, Hg Bidentate, Tridentate Not specified tandfonline.comtandfonline.com
Isatino-3-benzhydrazone 3d metals Monobasic tridentate Octahedral niscpr.res.in
Isatino-3-(2-hydroxy-benzhydrazone) 3d metals Dibasic tetradentate Octahedral niscpr.res.in

Influence of Metal Complexation on Biological Activity

A significant aspect of the coordination chemistry of isatin 3-hydrazones is the enhancement of their biological activity upon complexation with metal ions. smolecule.com The resulting metal complexes often exhibit superior antimicrobial, and antitumor activities compared to the free ligands. researchgate.netnih.gov This enhancement is generally attributed to the principles of chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms.

For example, the metal complexes of a bishydrazone derived from isatin were found to be more potent bactericides than the ligand itself. nih.gov Similarly, the antimicrobial activity of an isatinic quinolyl hydrazone was highly influenced by the nature of the metal ion, with the nickel(II) complex showing the highest activity against S. aureus. nih.govnih.gov In some cases, the free ligand may lack antimicrobial activity, while its metal complexes show significant efficacy. nih.gov

The type of metal ion plays a crucial role in the biological activity of the complex. For instance, complexes of a tridentate isatinyl-2-aminobenzoylhydrazone with Cu(II) or Co(II) showed better cytotoxicity toward Ehrlich Ascites Carcinoma cells compared to the corresponding Zn(II) or Ni(II) complexes. researchgate.net

Spectroscopic Characterization of Metal Complexes

The structures of this compound metal complexes are elucidated using various spectroscopic techniques, including infrared (IR), UV-Visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. uobaghdad.edu.iqresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups upon complexation provides evidence for their involvement in bonding with the metal ion. researchgate.net The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand upon coordination.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchcommons.org Charge transfer bands are also observed, which arise from the transfer of electrons between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. uobaghdad.edu.iqresearchgate.net Shifts in the proton and carbon signals of the ligand upon complexation confirm the coordination. The disappearance of the N-H proton signal in the 1H NMR spectrum is indicative of deprotonation. researchgate.net

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and fragmentation pattern of the synthesized complexes, which aids in their structural elucidation. uobaghdad.edu.iq

Magnetic susceptibility measurements are also employed to determine the magnetic moment of the complexes, which provides further insight into their geometry and the oxidation state of the metal ion. niscpr.res.inuobaghdad.edu.iq

Computational Studies in Metal Complexation

Computational methods, particularly Density Functional Theory (DFT), have become valuable tools for understanding the electronic structure, geometry, and properties of this compound metal complexes. researchgate.netresearchgate.net These studies complement experimental data and provide deeper insights into the nature of metal-ligand bonding.

DFT calculations can be used to:

Optimize the geometry of the ligands and their metal complexes to predict the most stable structures. researchgate.net

Calculate vibrational frequencies, which can be compared with experimental IR data to validate the proposed structures.

Analyze the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to understand the reactivity and electronic transitions.

Predict the binding modes and key interactions within the active sites of biological targets, as demonstrated in molecular docking studies of isatin-based carbohydrazones as enzyme inhibitors. nih.gov

Confirm the geometry of the complexes, such as the octahedral geometry confirmed by DFT calculations for certain isatin Girard's T hydrazone complexes. researchgate.net

Molecular dynamics simulations can further reveal the putative binding modes and key interactions of these complexes within the active sites of enzymes, providing a basis for understanding their mechanism of action at a molecular level. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding modes and interactions of Isatin (B1672199) 3-hydrazone derivatives with various biological targets. These computational simulations predict the preferred orientation of the ligand when bound to a receptor, providing insights into the molecular basis of their activity.

For instance, docking studies on Isatin 3-hydrazone derivatives have revealed their potential as inhibitors of several key enzymes. The interactions often involve hydrogen bonding with amino acid residues in the active site of the target protein. For example, the carbonyl oxygen of the isatin moiety and the hydrazone linkage are frequently identified as key interaction points. rsc.org

In the context of anticancer activity, molecular docking has been used to investigate the binding of Isatin 3-hydrazones to targets like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. nih.gov For example, studies have shown that these compounds can act as type II ATP competitive inhibitors, interacting with the ATP binding pocket of CDK2. mdpi.com The docking scores and binding free energies calculated from these studies often correlate well with the experimentally observed biological activities. rsc.org One study identified that an N-benzyl isatin-based hydrazone had a better docking score and binding free energy against the EGFR kinase domain compared to the control ligand. rsc.org

Furthermore, molecular docking has been employed to understand the antimicrobial potential of Isatin 3-hydrazones. Docking of these derivatives into the active sites of bacterial enzymes has helped to rationalize their observed antibacterial effects. worldscientific.com For example, one isatin derivative demonstrated a low docking score against S. aureus, indicating strong binding potential. worldscientific.com

The following table summarizes the results of selected molecular docking studies on this compound derivatives:

Table 1: Selected Molecular Docking Studies of this compound Derivatives
Target Protein Ligand Key Interactions Reference
Cyclin-dependent kinase 2 (CDK2) Isatin-hydrazone derivative Interacts with ATP binding pocket residues mdpi.com
Epidermal Growth Factor Receptor (EGFR) Kinase Domain N-benzyl isatin based hydrazone Carbonyl oxygen interacts with M769 via hydrogen bonding rsc.org
Staphylococcus aureus protein Isatin derivative 3c Lowest docking score of -8.8 kcal/mol worldscientific.com
Escherichia coli protein Isatin derivatives Convergent docking values worldscientific.com
Isoniazid-resistant enoyl-ACP (CoA) reductase Isatin-isoniazid hybrids Good binding affinity bohrium.com
Cyclooxygenase-2 (COX-2) 5,6 Dichloro substituted isatin derivative Good docking score and best binding energy ijpbs.com
EGFR, VEGFR2, EGFR Kinase, PI3Kα Fluorinated isatin-hydrazone (compound 8) Docked into active sites with lower Glide energy than cisplatin acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been widely applied to Isatin 3-hydrazones to gain a deeper understanding of their fundamental properties.

Structural Optimization and Reactivity

DFT calculations are employed to determine the most stable three-dimensional structure of this compound derivatives. nih.gov The optimized geometry provides information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. researchgate.net These calculations have confirmed the octahedral geometry of some metal complexes of Isatin 3-hydrazones. researchgate.net

Furthermore, DFT is used to calculate various quantum chemical parameters that describe the reactivity of the molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. worldscientific.com For instance, DFT studies have shown that the reactivity of metal complexes of an Isatin-hydrazone ligand can be higher than the ligand itself. ikm.org.my

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is a key component of DFT studies. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The distribution of these orbitals within the molecule provides insights into the regions that are most likely to be involved in chemical reactions. ikm.org.my

In this compound derivatives, the HOMO is often localized on the hydrazone moiety and parts of the isatin ring, while the LUMO is typically distributed over the isatin core. nih.gov The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's stability and reactivity; a smaller gap suggests higher reactivity. worldscientific.com For example, one study found that an isatin derivative, 3c, had a high chemical reactivity with an Egap value of 2.880 eV. worldscientific.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For Isatin 3-hydrazones, SAR studies have provided valuable insights for the rational design of new derivatives with enhanced therapeutic properties.

Influence of Substituents on Bioactivity

The biological activity of Isatin 3-hydrazones is significantly influenced by the nature and position of substituents on the isatin ring and the hydrazone side chain.

Substituents on the Isatin Ring:

Halogen atoms: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) at the C-5 or C-7 position of the isatin ring often enhances biological activity. periodicodimineralogia.it For instance, a bromo substituent at the C-5 position has been shown to increase anti-inflammatory potential. tandfonline.com Similarly, halogen substituents at the 2,6-position of a phenyl ring attached to the hydrazone have been found to be potent for cytotoxic activity. mdpi.com

Electron-donating and electron-withdrawing groups: The electronic properties of substituents play a vital role. Electron-donating groups at C-5 have been associated with enhanced antimycobacterial activity. nih.gov Conversely, some studies suggest that electron-withdrawing groups can lead to better antibacterial activity. pnrjournal.com

N-alkylation: Substitution at the N-1 position of the isatin ring can also modulate activity. For example, N-benzyl groups on isatin have been linked to better antiproliferative activity in some hybrids. nih.gov

Substituents on the Hydrazone Moiety:

The nature of the group attached to the hydrazone nitrogen significantly impacts activity. Modifications at this position are a common strategy to create diverse libraries of compounds with varied biological profiles. periodicodimineralogia.it

The following table summarizes the influence of various substituents on the bioactivity of this compound derivatives based on SAR studies.

Table 2: Influence of Substituents on the Bioactivity of this compound Derivatives
Position of Substitution Substituent Type Effect on Bioactivity Reference
C-5 of Isatin Bromo (electron-attracting) Enhanced anti-inflammatory potential tandfonline.com
C-5 of Isatin Electron-donating group Enhanced antimycobacterial activity nih.gov
C-5 of Isatin Electron-withdrawing group Enhanced antibacterial activity nih.gov
C-3 of Isatin Hydrogen-bond donor group Important for antimycobacterial activity nih.gov
C-ring of isatin-hydrazone Halogen at 2,6-position Potent cytotoxic derivatives mdpi.com
Phenyl ring at C-3 Electron-donating methoxy (B1213986) group Improved anti-inflammatory activity tandfonline.com
Phenyl ring at C-3 Electron-withdrawing pentafluoro phenyl group Poor anti-inflammatory activity tandfonline.com
N-1 of Isatin Benzyl (B1604629) group More active with better antiproliferative activity nih.gov

Lipophilicity and Bioactivity Correlations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, and consequently its biological activity.

In the case of Isatin 3-hydrazones, several studies have highlighted a correlation between lipophilicity and bioactivity. An increase in the lipophilicity of these compounds is often associated with enhanced antibacterial activity. researchgate.net This is likely because increased lipophilicity can improve the penetration of the bacterial cell membrane. periodicodimineralogia.it For example, the introduction of lipophilic groups has been shown to enhance cell wall penetration in Mycobacterium tuberculosis. periodicodimineralogia.it

Furthermore, increasing the lipophilicity of the cationic center in certain this compound derivatives has been shown to increase their activity against Gram-positive bacteria. researchgate.net Similarly, an increase in the lipophilicity of a benzyl substituent has been linked to improved antimicrobial activity. nih.gov

e-Pharmacophore Modeling

e-Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and exert a particular effect. For isatin-3-hydrazone derivatives, this approach has been instrumental in understanding their mechanism of action and in guiding the design of new, more potent compounds.

In a recent study investigating newly synthesized fluorinated isatin-hydrazones, e-pharmacophore modeling was employed to elucidate the key structural features responsible for their antiproliferative activity. acs.orgacs.org The most active compound from the series was used to generate a pharmacophore model, which highlighted specific features crucial for activity. For instance, studies on isatin derivatives as antiamyloidogenic agents have used pharmacophore hypotheses to distinguish active compounds from inactive ones. nih.govmdpi.com These models typically identify a combination of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features as critical for biological interaction.

A study on fluorinated isatin-hydrazones identified a pharmacophore model for a compound (compound 8 in the study) that showed significant cytotoxic effects against A549 and HepG2 cancer cell lines. acs.org This model provides a blueprint for the spatial arrangement of functional groups required for anticancer activity. Similarly, pharmacophore models for isatin hydrazones as inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease, have been developed. nih.govmdpi.com These models help in understanding the structure-activity relationships and in the rational design of new derivatives with improved efficacy.

Table 1: Key Pharmacophoric Features Identified for Isatin-Hydrazone Derivatives

Pharmacophore Feature Description Role in Biological Activity Source
Hydrogen Bond Acceptor (HBA) Atoms that can accept a hydrogen bond. Crucial for interaction with amino acid residues in the target protein's active site. nih.govmdpi.com
Hydrogen Bond Donor (HBD) Atoms that can donate a hydrogen atom to a hydrogen bond. Forms key hydrogen bonds, contributing to binding affinity and stability of the ligand-receptor complex. nih.govmdpi.com
Aromatic Ring (AR) A planar, cyclic, conjugated ring system. Participates in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions. For isatin-3-hydrazone derivatives, MD simulations have been crucial in validating the binding modes predicted by molecular docking and in assessing the stability of the interactions.

Several studies have employed MD simulations to understand the behavior of isatin-hydrazone derivatives within the active sites of their target proteins. For example, simulations of isatin-based carbohydrazones as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) revealed the key interactions and putative binding modes of the lead inhibitors within the enzyme active sites. nih.gov Similarly, the stability of a complex between an isatin hydrazone derivative (IHM2) and human acetylcholinesterase (hAChE) was confirmed over a 100 ns simulation, suggesting its potential as a promising inhibitor for treating neurodegenerative disorders. researchgate.net

In another study, MD simulations over 200ns showed that an isatin derivative, 3c, formed a highly stable complex with a target protein from S. aureus, exhibiting a low MM-GBSA binding energy. researchgate.net The stability of the docked complex of the most potent ligand (compound 23) against triple-negative breast cancer was also evaluated using MD simulation studies, providing a deeper understanding of its interactions. rsc.org These simulations often reveal that the ligand remains stably bound within the active site, with minimal conformational changes, which is a strong indicator of a potent inhibitor. The root-mean-square deviation (RMSD) is a key metric from these simulations, with lower, stable values indicating a stable protein-ligand complex. wu.ac.th

Table 2: Summary of Molecular Dynamics Simulation Studies on Isatin-Hydrazone Derivatives

Derivative/Complex Simulation Time Key Findings Target Protein/Application Source
Isatin derivative 3c 200 ns Lowest MM-GBSA binding energy (−35.6 kcal/mol), promising binding interactions. S. aureus antibacterial researchgate.net
IHM2-hAChE complex 100 ns Significant stability of the complex. Acetylcholinesterase (AChE) inhibition researchgate.net
Isatin-based carbohydrazones Not specified Revealed putative binding modes and key interactions of lead inhibitors. FAAH and MAGL inhibition nih.gov
Ligand 23 Not specified Evaluated the stability of the docked complex. Triple-negative breast cancer rsc.org

Chemoinformatics and QSAR Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational disciplines that correlate the chemical structure of compounds with their biological activities. These approaches are essential for designing new chemical entities with improved properties. researchgate.net For isatin-3-hydrazone and its analogues, 2D and 3D-QSAR models have been developed to predict their activity against various targets, including HIV, bacteria, and cancer cells. researchgate.net

QSAR models are mathematical equations that relate physicochemical properties or structural features (descriptors) of molecules to their biological activity. A 3D-QSAR study was performed on isatin derivatives as tubulin inhibitors, providing insights into the structural requirements for anticancer activity. researchgate.net In another instance, a hybrid method using an Electron-Conformational Genetic Algorithm (EC-GA) was employed to create a 4D-QSAR model for isatin derivatives' anticancer activity, yielding a model with high predictive power (r² = 0.95, q² = 0.93). researchgate.net

These models help identify which structural modifications are likely to enhance or diminish the desired biological effect. For example, a QSAR model for anti-mycobacterial agents indicated that the presence of bromine and certain area descriptors contributed negatively to biological activity, offering guidance for future synthesis. researchgate.net Similarly, a 3D-QSAR model for isatin hydrazones as inhibitors of beta-amyloid aggregation was developed, complementing pharmacophore models by identifying the physicochemical features correlated with potency. nih.govmdpi.com This model showed acceptable predictive statistics for both the training set (q² = 0.596) and an external test set (r²ext = 0.695). nih.gov

Table 3: Examples of QSAR Studies on Isatin Derivatives

QSAR Model Type Target/Activity Key Statistical Parameters Findings and Implications Source
2D-QSAR (MLR) & 3D-QSAR (kNN MFA) Anti-HIV activity Not specified Used to design New Chemical Entities with predicted binding affinities. researchgate.net
4D-QSAR (EC-GA) Anticancer activity (BCL-2 inhibition) r² = 0.95, q² = 0.93 Identified important variables to predict theoretical activity; a first for isatin derivatives. researchgate.net
3D-QSAR Anticancer activity (Tubulin inhibition) Not specified Studied 47 tubulin inhibitors to understand structure-activity relationships. researchgate.net

Analytical Applications of Isatin 3 Hydrazone

Colorimetric Chemosensors for Metal Ion Detection (e.g., Mercury)

Isatin (B1672199) 3-hydrazones serve as effective colorimetric chemosensors, enabling the visual detection of specific metal ions through distinct color changes. orgchemres.org Their electron-rich nature makes them suitable ligands for forming stable complexes with metal ions, leading to shifts in their absorption spectra. orgchemres.org

One notable application is in the detection of mercury ions (Hg²+), a significant environmental pollutant. Researchers have synthesized isatin hydrazone-based chemosensors that exhibit high sensitivity and selectivity for Hg²⁺. For instance, a sensor synthesized from isatin, hydrazine (B178648) hydrate (B1144303), and 4-hydroxybenzaldehyde (B117250) demonstrates a clear visual color change from melon yellow to dark orange upon interaction with Hg²⁺ in an ethanol (B145695) solution. orgchemres.orgorgchemres.org This color change corresponds to a significant red shift of 75 nm in the absorption spectrum and is attributed to the formation of a 1:1 metal-ligand complex. orgchemres.orgorgchemres.org In this complex, the mercury ion coordinates with the nitrogen atom of the hydrazone group and the oxygen atom of the lactam group. orgchemres.orgorgchemres.org The sensor was able to detect mercury ions with a limit of 1.8 ± 0.2 μM. orgchemres.orgorgchemres.org

Other studies have developed a series of isatin-appended Schiff's base chemosensors for detecting not only Hg²⁺ but also arsenite (AsO₂⁻) ions. researchgate.net These sensors show rapid colorimetric responses, with one derivative changing from orange to colorless in the presence of Hg²⁺ and from orange to aqua-blue with AsO₂⁻, allowing for naked-eye detection at parts-per-million (ppm) levels. researchgate.net The binding mechanism, confirmed by various analytical techniques, supports the practical application of these sensors in test strips for the efficient detection of toxic metals. researchgate.netresearchgate.net

Table 1: Performance of Isatin 3-Hydrazone Based Colorimetric Sensors

Sensor DerivateTarget Ion(s)Observable ChangeDetection Limit
Isatin hydrazone with 4-hydroxybenzaldehydeHg²⁺Color change from melon yellow to dark orange1.8 ± 0.2 μM orgchemres.orgorgchemres.org
Isatin-appended Schiff's base (CS1, CS3)Hg²⁺, AsO₂⁻Orange to colorless (Hg²⁺), Orange to aqua-blue (AsO₂⁻)ppm levels researchgate.net

Potential in Catalysis

The ability of isatin 3-hydrazones to form stable complexes with transition metals is not only useful for sensing but also suggests their potential in catalysis. smolecule.com These metal complexes can serve as catalysts in various organic reactions. researchgate.net

A specific example is the use of isatin-derived N-Boc-hydrazones in a palladium-catalyzed carboamination reaction. rsc.org This process involves the indium-mediated allylation of the hydrazone derivative, followed by a Pd-catalyzed cyclization step to produce highly functionalized spirocyclic oxindoles, which are valuable heterocyclic compounds. rsc.org The versatility of this method has been demonstrated with a range of substituted isatins and various aryl halides. rsc.org

Furthermore, research into transition metal complexes with isatin-hydrazone ligands, such as those involving Chromium(III) and Nickel(II), highlights their potential as catalysts. researchgate.net These complexes are studied for their ability to mimic the activity of enzymes like phenoxazinone synthase, indicating a role in biomimetic catalysis. researchgate.net The coordination of the metal ion with the hydrazone ligand is crucial for this catalytic activity. researchgate.net

Ion-Flotation Separation of Metal Ions

Isatin 3-hydrazones and their derivatives act as effective chelating agents in the ion-flotation technique, a method used for separating and preconcentrating metal ions from aqueous solutions. researchgate.netafricaresearchconnects.com This process relies on the formation of a hydrophobic complex between the target metal ion and the hydrazone ligand, which can then be floated to the surface by bubbling gas through the solution, typically with the aid of a surfactant. tandfonline.com

A notable application involves the separation of Nickel(II) ions using a specific ligand, N'1-((E)-2-hydroxy-3H-indol-3-ylidene)-N'3-((E)-2-oxoindolin-3-ylidene)malonohydrazide, with oleic acid as the surfactant. researchgate.netresearchgate.netafricaresearchconnects.com This method demonstrates the practical potential of isatin hydrazones in environmental remediation and metal recovery. africaresearchconnects.com

Similarly, a related compound, Isatin-3-(4-phenyl-3-thiosemicarbazone) (IPTS), has been successfully used for the selective flotation of Palladium(II) ions. tandfonline.com The study found that IPTS forms a 1:1 complex with Pd(II), which can be effectively separated. The separation efficiency reached an optimum of 100% under specific conditions, highlighting the method's effectiveness. tandfonline.com

Table 2: Ion-Flotation Separation Using Isatin Hydrazone Derivatives

LigandTarget IonSurfactantOptimum pHSeparation Efficiency
N'1-((E)-2-hydroxy-3H-indol-3-ylidene)-N'3-((E)-2-oxoindolin-3-ylidene)malonohydrazideNi(II)Oleic AcidNot SpecifiedNot Specified researchgate.netafricaresearchconnects.com
Isatin-3-(4-phenyl-3-thiosemicarbazone) (IPTS)Pd(II)Methyl isobutyl ketone (MIBK)3.0100% tandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
Isatin
Hydrazine hydrate
4-hydroxybenzaldehyde
Mercury(II) ion (Hg²⁺)
Arsenite ion (AsO₂⁻)
Ethanol
N-Boc-hydrazone
Palladium (Pd)
Indium
Chromium(III) ion (Cr³⁺)
Nickel(II) ion (Ni²⁺)
N'1-((E)-2-hydroxy-3H-indol-3-ylidene)-N'3-((E)-2-oxoindolin-3-ylidene)malonohydrazide
Oleic acid
Isatin-3-(4-phenyl-3-thiosemicarbazone) (IPTS)
Palladium(II) ion (Pd²⁺)
Methyl isobutyl ketone (MIBK)

Advanced Research Directions and Future Implications

Design of Novel Isatin (B1672199) 3-Hydrazone Derivatives with Enhanced Specificity and Efficacy

The core strategy for advancing isatin 3-hydrazone-based therapeutics lies in the rational design of new derivatives. By chemically modifying the isatin core, researchers aim to enhance target specificity, increase biological efficacy, and improve pharmacokinetic properties.

Key design strategies include:

Substitution on the Isatin Ring: Adding various functional groups to the isatin nucleus is a common approach. For instance, structure-activity relationship (SAR) studies have revealed that incorporating halogen substituents, particularly at the 2,6-position of the C-ring, can produce highly potent anticancer derivatives. nih.gov

Hybrid Molecule Construction: A powerful strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. nih.gov This approach has led to the development of novel conjugates with unique biological profiles. Examples include:

Isatin-Pyrazole Hydrazones: These conjugates have been synthesized and evaluated as novel inhibitors of bacterial methionine aminopeptidases (MetAPs), showing potential as new antibacterial agents. nih.gov

Phenolic Isatin-Hydrazones with Quaternary Ammonium (B1175870) Centers: The addition of ammonium fragments to the structure has been explored to create derivatives with significant antimicrobial and antioxidant properties. nih.govmdpi.com

Isatin-s-Triazine Hydrazones: A novel series of these derivatives has been synthesized, with their specific structures confirmed through X-ray crystallography. researchgate.net

N-Functionalization: Modifying the nitrogen atom at position 1 of the isatin ring is another key area of exploration. Synthesizing a series of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives has yielded compounds with potent antiproliferative activity. mdpi.com

The synthesis of these novel derivatives typically involves a condensation reaction between an isatin precursor and a substituted hydrazine (B178648) or hydrazide, often catalyzed by a small amount of acid in an alcohol solvent. nih.govnih.govresearchgate.net

Table 1: Examples of Novel this compound Derivatives and Their Activity

Derivative ClassTarget/ActivityKey Findings
2,6-dihalogen substitutedAnticancer (MCF7 cells)Compound 4j (2,6-dichlorobenzylidene) showed an IC50 of 1.51 µM against MCF7 breast cancer cells. nih.gov
Isatin-Pyrazole ConjugatesAntibacterial (MetAP inhibitor)Compound PS9 showed potent and selective inhibition of microbial MetAPs with a Ki of 0.31 µM against MtMetAP1c. nih.gov
Phenolic with Ammonium CenterAntimicrobial (Gram-positive)Derivatives with octyl, acetal, and brucine (B1667951) ammonium centers showed high bactericidal activity against S. aureus. nih.govmdpi.com
N'-benzylidene hydrazideAnticancer (MCF-7 cells)Compound 5i demonstrated the best antiproliferative activity with an IC50 value of 9.29 µM. mdpi.com

Exploration of New Therapeutic Areas

While much research has focused on the anticancer and antimicrobial properties of isatin 3-hydrazones, their versatile structure allows for interaction with a wide range of biological targets, opening doors to new therapeutic applications. researchgate.netresearchgate.netnih.gov

Current areas of exploration beyond traditional applications include:

Anticoagulant and Antiplatelet Activity: Certain phenolic isatin-3-hydrazone derivatives, particularly those based on brucine and quinine (B1679958), have been shown to possess antiplatelet and anticoagulant properties. nih.govmdpi.com One derivative extended the activated partial thromboplastin (B12709170) time (APTT) to a degree comparable to sodium heparin, suggesting potential for development as agents to combat oncopathologies by influencing the blood clotting system. nih.gov

Neuroprotective and Psychoactive Effects: The isatin scaffold is known to be a component in molecules exhibiting neuroprotective and psychoactive activities, presenting an avenue for developing treatments for neurological disorders. nih.gov

Antioxidant Properties: Many newly synthesized derivatives, especially those incorporating sterically hindered phenols, have demonstrated significant antioxidant capabilities, which can help mitigate systemic toxicity. nih.govresearchgate.netmdpi.com

Enzyme Inhibition: Beyond kinases involved in cancer, isatin 3-hydrazones are being investigated as inhibitors for a variety of enzymes, which could be beneficial in treating diseases linked to specific enzyme dysfunctions. researchgate.net

Further Elucidation of Mechanisms of Action

Understanding the precise molecular mechanisms by which isatin 3-hydrazones exert their biological effects is crucial for designing more effective and selective drugs. Research has moved beyond general observations to pinpoint specific molecular interactions.

Identified mechanisms of action include:

Kinase Inhibition: A primary mechanism in their anticancer effect is the inhibition of various protein kinases. Specific derivatives have been shown to act as:

Type I ATP Competitive Inhibitors: Targeting the ATP binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netmarinbio.com

Type II ATP Competitive/Non-competitive Inhibitors: Acting as inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and FMS-like Tyrosine Kinase-3 (FLT-3). nih.govresearchgate.netmarinbio.com

Inhibition of Bacterial Enzymes: Certain isatin-pyrazole hydrazone conjugates selectively inhibit bacterial methionine aminopeptidases (MetAPs), enzymes essential for bacterial survival, without significantly affecting their human counterparts. nih.gov

Modulation of Cellular Proteins and Pathways: Some derivatives employ novel mechanisms. For example, the N'-benzylidene hydrazide derivative 5i was found to downregulate and degrade the Estrogen Receptor alpha (ERα) protein in breast cancer cells, a mechanism not previously reported for the isatin nucleus. mdpi.com

Interaction with DNA: A proposed general mechanism involves interaction with DNA through hydrogen bonding, potentially disrupting DNA replication or transcription processes. researchgate.net

Table 2: Detailed Mechanisms of Action for Specific this compound Derivatives

DerivativeTarget Enzyme/ProteinMechanismDisease Target
3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-oneEGFR, VEGFR-2Type I ATP Competitive InhibitorCancer
3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-oneFLT-3Type II ATP Non-competitive InhibitorCancer (Leukemia) researchgate.netmarinbio.com
Isatin-pyrazole conjugate PS9 Bacterial MetAPsSelective Enzyme InhibitionBacterial Infections
N'-benzylidene hydrazide 5i Estrogen Receptor alpha (ERα)Protein DegradationBreast Cancer

Development of this compound-Based PROTACs or ADCs

A promising future direction for isatin-based compounds lies in their potential use in advanced targeted therapeutic technologies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapy where a potent cytotoxic agent (the "payload") is linked to a monoclonal antibody that specifically targets cancer cells. researchgate.net This approach delivers the toxin directly to the tumor site, minimizing damage to healthy tissue. Given the high cytotoxicity of many this compound derivatives against cancer cells, they represent a class of molecules with high potential for use as payloads in novel ADC designs.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The isatin scaffold, known for its ability to bind to various protein targets like kinases, could be adapted to serve as the protein-of-interest binding moiety in a PROTAC, thereby creating a new therapeutic that eliminates harmful proteins rather than just inhibiting them.

Degrader-Antibody Conjugates (DACs): This novel modality combines the technologies of ADCs and PROTACs. A DAC uses an antibody to deliver a PROTAC payload specifically to target cells, offering an additional layer of selectivity and potency.

While specific this compound-based PROTACs or ADCs are not yet widely reported, the isatin scaffold's proven biological activity and versatility make it an exceptionally attractive candidate for the design of these next-generation therapeutics. researchgate.netnih.gov This remains a largely unexplored but highly promising area for future research.

Application in Materials Science

The utility of isatin 3-hydrazones extends beyond pharmacology into the realm of materials science. The unique chemical structure of these compounds, particularly their ability to coordinate with metal ions, makes them valuable for creating new functional materials.

A key application is in metal ion complexation . Isatin 3-hydrazones can form stable complexes with various transition metals. These metal complexes can exhibit enhanced biological activity compared to the parent molecule and are being studied for their potential use in:

Catalysis: The metal centers coordinated by this compound ligands can act as catalysts for various organic reactions.

Sensing Applications: The formation of these complexes can be accompanied by a change in color or fluorescence, allowing for the development of sensors for specific metal ions. researchgate.net

Addressing Discrepancies in Efficacy Data Across Studies

A significant challenge in the preclinical development of isatin 3-hydrazones is the variability in efficacy data reported across different studies. Direct comparison of results, such as IC50 values for anticancer activity or Minimum Inhibitory Concentrations (MICs) for antimicrobial effects, is often difficult.

This discrepancy arises from several factors inherent to experimental design:

Variability in Biological Systems:

Cell Lines: Anticancer studies use a wide variety of human cancer cell lines (e.g., MCF7, A2780, A375, HT-29), each with a unique genetic background and sensitivity profile. researchgate.netnih.govnih.gov

Bacterial Strains: Antimicrobial testing is conducted on different bacterial species (E. coli, P. aeruginosa, S. aureus) and strains, including antibiotic-resistant variants like MRSA, which can show markedly different responses to the same compound. nih.govmdpi.com

Differences in Assay Conditions: The specific protocols used to measure efficacy can vary significantly between laboratories. This includes differences in incubation times, compound concentrations tested, and the type of assay used (e.g., MTT assay for cytotoxicity vs. specific enzyme inhibition assays).

Interpretation of Results: For antimicrobial agents, it is important to distinguish between bactericidal (killing bacteria) and bacteriostatic (inhibiting growth) effects. A simple endpoint assay might not differentiate between these two modes of action, requiring more detailed analyses like growth curve studies to fully characterize a compound's effect.

To address these challenges, future research would benefit from the standardization of key assay parameters and the testing of new derivatives against a consensus panel of cell lines or bacterial strains to allow for more reliable cross-study comparisons.

Q & A

Q. Example Synthesis Protocol :

ReagentConditionsYield (%)Reference
Isatin + phenylhydrazineEthanol, reflux, 6h85

How do structural modifications at the hydrazone moiety influence the biological activity of Isatin 3-hydrazones?

Advanced Research Focus
Substituents on the hydrazone side chain significantly modulate bioactivity:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂) enhance activity against gram-positive bacteria (e.g., S. aureus), while bulky groups reduce membrane penetration .
  • Antioxidant Properties : Thiocarbohydrazide-linked aldehydes improve radical scavenging, as shown in DPPH assays (IC₅₀ values: 12–45 µM) .

Q. Key Findings :

SubstituentBioactivity (IC₅₀/µM)Target Pathogen
-NO₂12.5S. aureus
-OCH₃28.7E. coli

Methodological Note : Use dose-response assays and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

What experimental strategies address discrepancies in antimicrobial efficacy data across studies?

Advanced Research Focus
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:

  • Strain Variability : Test compounds against standardized strains (e.g., ATCC controls) and clinical isolates .
  • Assay Conditions : Standardize broth microdilution (CLSI guidelines) and control pH, as isatin derivatives are pH-sensitive .
  • Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity against resistant strains .

Case Study : A 2024 study resolved conflicting data by repeating assays under anaerobic vs. aerobic conditions, revealing oxygen-dependent activity .

How can computational tools optimize the design of Isatin 3-hydrazones for anticancer applications?

Q. Advanced Research Focus

  • Molecular Docking : Identify binding interactions with targets like β-tubulin (anticancer) or LSD1 (neuroblastoma) .
  • DFT Calculations : Predict electron distribution and reactive sites to guide synthetic modifications .
  • ADMET Modeling : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. Example Workflow :

Screen derivatives against cancer cell lines (e.g., SH-SY5Y neuroblastoma) .

Validate mechanisms via western blotting (e.g., cytochrome C release for apoptosis) .

What are the best practices for evaluating dose-dependent cytotoxicity of Isatin 3-hydrazones?

Q. Basic Research Focus

  • Cell Lines : Use MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) with non-cancerous controls (e.g., HEK293) .
  • Assays : MTT/WST-1 for viability; Annexin V/PI staining for apoptosis .
  • Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Tukey) and report mean ± SD (n ≥ 3) .

Q. Data Interpretation :

DerivativeIC₅₀ (µM) MCF-7IC₅₀ (µM) SH-SY5Y
IH-150.232.4
IH-278.945.6

How do researchers differentiate between specific and non-specific mechanisms in this compound bioactivity?

Q. Advanced Research Focus

  • Target Validation : CRISPR knockdown of suspected targets (e.g., p53 in apoptosis) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm direct interactions .
  • Omics Approaches : RNA-seq to identify differentially expressed genes post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.